3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole
Description
3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a 3-cyclohexyl-1,2-oxazol-5-yl moiety.
Properties
CAS No. |
919117-32-1 |
|---|---|
Molecular Formula |
C17H16ClN3O2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H16ClN3O2/c18-13-8-6-12(7-9-13)16-19-17(23-21-16)15-10-14(20-22-15)11-4-2-1-3-5-11/h6-11H,1-5H2 |
InChI Key |
IVQNYGLMDVRDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathways
The compound is synthesized using heterocyclic chemistry principles, primarily involving the following approaches:
Amidoxime and Carboxylic Acid Derivatives Heterocyclization : This method employs amidoximes reacting with carboxylic acid derivatives. Activators such as coupling reagents (e.g., EDC, DCC, CDI) are used to facilitate the reaction. The reaction typically occurs under controlled conditions with solvents like dichloromethane or ethanol to optimize yield and purity.
1,3-Dipolar Cycloaddition : Nitrile oxides react with nitriles to form the oxadiazole ring. Platinum(IV) catalysts can be employed to improve reaction efficiency under mild conditions. However, challenges such as poor solubility of starting materials and low yields are noted.
Reaction Conditions
The synthesis process requires precise control over reaction conditions:
Temperature : Controlled temperatures are vital for facilitating transformations. For example, reactions may occur at room temperature or slightly elevated temperatures (45°C) depending on the specific method employed.
Solvents : Dichloromethane and ethanol are commonly used solvents due to their ability to stabilize intermediates and enhance reaction kinetics.
Catalysts : Pyridine or TBAF can be used as catalysts to improve synthesis efficacy by accelerating reaction rates and improving yields.
Optimization Techniques
To maximize yield and reduce costs, industrial settings employ advanced techniques such as:
Continuous Flow Reactors : These reactors allow for better control over reaction parameters and scalability.
High-throughput Screening : This technique enables rapid testing of different conditions to identify optimal reaction setups.
Challenges in Synthesis
Several challenges are associated with synthesizing this compound:
Yield Variability : Depending on the method used, yields can vary significantly (e.g., 11–90%).
Purification Difficulties : The complexity of the compound requires careful purification protocols such as flash chromatography using silica gel.
Representative Reaction Scheme
Below is a simplified reaction scheme for synthesizing 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Amidoxime + Acyl Chloride | Intermediate formation |
| 2 | Solvent: Dichloromethane | Stabilizes intermediate |
| 3 | Catalyst: Pyridine | Accelerates ring closure |
| 4 | Temperature: Room Temp | Formation of oxadiazole ring |
| 5 | Purification via chromatography | Final product |
Data Table: Reaction Yields Based on Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Pyridine | Dichloromethane | Room Temp | 65–80 |
| Amidoxime + Carboxylic Acid | TBAF | Ethanol | Room Temp | 50–70 |
| Nitrile Oxide + Nitrile | Platinum(IV) | DMSO | Room Temp | 11–90 |
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Studies on similar compounds have shown promising results against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been found to selectively inhibit carbonic anhydrases associated with tumor growth, demonstrating potential for development as anticancer agents .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar oxadiazole derivatives have been evaluated for their effectiveness against bacterial and fungal strains, indicating a broad spectrum of antimicrobial effects .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The compound can be synthesized using eco-friendly methods that enhance its bioactivity while minimizing environmental impact .
Biological Interaction Studies
Interaction studies involving 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole focus on its binding affinity to various biological targets:
| Compound | Target | Activity |
|---|---|---|
| This compound | Carbonic Anhydrases (hCA IX) | Inhibition at nanomolar levels |
| Related Oxadiazoles | Various cancer cell lines | Selective cytotoxicity |
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Case Study on Anticancer Activity: A study evaluated the efficacy of 1,2,4-oxadiazole derivatives against non-small cell lung cancer (A549) cells. The results indicated that certain analogs exhibited IC50 values in the low micromolar range .
- Study on Antimicrobial Activity: Research focused on the antimicrobial effects of oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones .
- Anti-inflammatory Evaluation: A recent study assessed the anti-inflammatory potential of synthesized oxadiazoles using carrageenan-induced paw edema models in rats. The results showed substantial edema inhibition compared to standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Position 3 Substituents : A para-substituted phenyl (e.g., 4-chlorophenyl) is critical for Sirt2 inhibition, as seen in . Dichlorophenyl () increases lipophilicity but may reduce target specificity.
- Position 5 Substituents : Cyclic amines (e.g., piperidine in ) or bulky groups (e.g., cyclohexyl-oxazole in the target compound) improve enzyme binding. Sulfur-containing substituents () may alter pharmacokinetics.
Key Differences and Advantages of the Target Compound
- Cyclohexyl-Oxazole vs.
- Chlorophenyl vs. Dichlorophenyl : The single chlorine atom in the target compound balances lipophilicity and electronic effects, whereas dichlorophenyl () may overly restrict solubility.
- Antiviral Potential: While WIN 63843 () is a proven antiviral, the target compound’s cyclohexyl-oxazole group could offer novel binding modes against viral proteases or polymerases.
Biological Activity
3-(4-Chlorophenyl)-5-(3-cyclohexyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This oxadiazole derivative is part of a larger class of compounds known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C17H16ClN3O2
- CAS Number : 102207-59-0
This compound features a chlorophenyl group and a cyclohexyl-substituted oxazole ring, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, derivatives containing the 1,2,4-oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated that modified oxadiazoles exhibited IC50 values as low as 1.143 µM against renal cancer cell lines, indicating potent antitumor activity .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa (Cervical) | 92.4 |
| Compound 2 | OVXF 899 (Ovarian) | 2.76 |
| Compound 3 | PXF 1752 (Mesothelioma) | 9.27 |
| Compound 4 | RXF 486 (Renal) | 1.143 |
These findings suggest that the structural modifications in oxadiazole derivatives can lead to enhanced anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have also been investigated. In an experimental model using carrageenan-induced paw edema in rats, certain oxadiazoles demonstrated significant inhibition of edema formation, with percentages ranging from 23.6% to 82.3% compared to the reference drug Indomethacin .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been extensively studied. A synthesis of various oxadiazole derivatives showed promising activity against several bacterial strains using the cup plate method for evaluation . The presence of electron-withdrawing groups such as chlorine has been correlated with increased antimicrobial efficacy.
The biological activities of oxadiazoles are often attributed to their ability to interact with various biological targets:
- Inhibition of Enzymes : Many oxadiazoles exhibit inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are critical in cancer progression and inflammation .
- Receptor Modulation : Some derivatives act as selective agonists or antagonists at specific receptors involved in tumor growth and immune response.
Case Studies
A notable case study involved the synthesis of a novel series of oxadiazole derivatives that were evaluated for their anticancer properties against a panel of human tumor cell lines. The study reported enhanced activity with certain structural modifications leading to compounds with IC50 values significantly lower than those previously reported .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound?
- Methodology : The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via Staudinger/aza-Wittig reactions. For analogs of this compound, coupling 3-cyclohexyl-1,2-oxazole-5-carboxamide derivatives with 4-chlorobenzonitrile precursors under microwave-assisted conditions has shown yields up to 65% .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use IR and NMR to confirm cyclization and purity.
Q. How can structural characterization be performed to validate the target compound’s purity?
- Methodology :
- Spectroscopy : Use and NMR to confirm substituent positions (e.g., cyclohexyl group at position 5, chlorophenyl at position 3) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., calculated vs. observed mass for ) .
- Melting Point Analysis : Compare with literature values for analogs (e.g., 176–293°C for bis-oxadiazoles) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for 1,2,4-oxadiazole derivatives targeting Sirtuin 2 (Sirt2)?
- Evidence :
- The para-substituted chlorophenyl group at position 3 enhances Sirt2 inhibitory activity by promoting hydrophobic interactions with the enzyme’s binding pocket .
- Cyclohexyl or piperidine substituents at position 5 improve solubility and cellular permeability, as seen in analogs with IC values <10 µM .
- Table 1 : SAR Data for Oxadiazole Derivatives
| Substituent (Position 3) | Substituent (Position 5) | Sirt2 IC (µM) |
|---|---|---|
| 4-Chlorophenyl | Piperidine | 10.0 |
| 4-Chlorophenyl | Cyclohexyl | 1.5 |
Q. How can molecular docking studies predict interactions of this compound with viral proteases?
- Methodology :
- Software : Use AutoDock4 with flexible sidechain adjustments to model binding to enterovirus proteases (e.g., Coxsackievirus B3) .
- Validation : Compare docking scores with known inhibitors like pleconaril (WIN 63843), a structurally related oxadiazole antiviral .
Q. What in vitro assays are suitable for evaluating this compound’s anti-leukemic potential?
- Methodology :
- Cell Lines : Test against Jurkat (T-cell leukemia) and K562 (myeloid leukemia) cell lines using MTT assays.
- Controls : Include reference Sirt2 inhibitors (e.g., compound 21b, IC = 1.5 µM) .
- Mechanistic Study : Measure acetylated α-tubulin levels via Western blot to confirm Sirt2 inhibition .
Methodological Challenges & Solutions
Q. How to resolve discrepancies in biological activity between computational predictions and experimental results?
- Case Study : A docking model may predict high affinity for Sirt2, but low cellular activity could arise from poor membrane permeability.
- Solution :
- Modify the cyclohexyl group with polar substituents (e.g., hydroxyl) to enhance solubility without losing binding affinity .
- Use LC-MS to quantify intracellular compound concentrations .
Q. What green chemistry approaches can improve the synthesis of this compound?
- Methodology :
- Replace toxic solvents (e.g., DMF) with biodegradable ionic liquids.
- Employ microwave-assisted synthesis to reduce reaction time and energy consumption, as demonstrated for bis-oxadiazoles .
Critical Data Contradictions
- Evidence Conflict : While some studies highlight the necessity of a para-substituted aryl group at position 3 for Sirt2 inhibition , others report activity in analogs with meta-substituted aryl groups .
- Resolution : Conduct comparative SAR studies using isosteric substitutions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) to clarify positional effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
